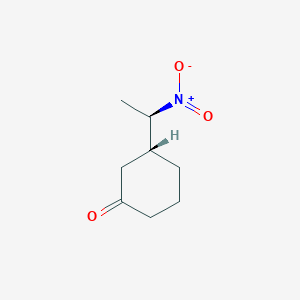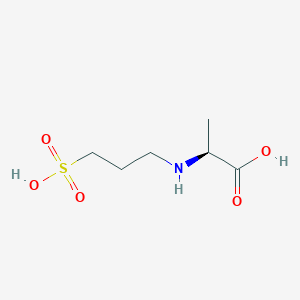![molecular formula C39H42N2O8 B15158089 4-[(4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid](/img/structure/B15158089.png)
4-[(4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-asp-odmab involves the protection of the aspartic acid side chain with the Dmab group. The Dmab group can be removed selectively by treatment with 2% hydrazine in dimethylformamide (DMF) . This selective removal makes Fmoc-asp-odmab an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis .
Industrial Production Methods
Industrial production of Fmoc-asp-odmab typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Fmoc-asp-odmab undergoes several types of chemical reactions, including:
Substitution Reactions: The Dmab group can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF.
Common Reagents and Conditions
Hydrazine in DMF: Used for the selective removal of the Dmab group.
DIPEA in DMF/water: Used to address sluggish cleavage of the aminobenzyl moiety.
HCl in dioxane: Another reagent used to address sluggish cleavage.
Major Products Formed
The major products formed from these reactions are cyclic peptides and other peptide derivatives, which are useful in various scientific research applications .
科学研究应用
Fmoc-asp-odmab is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used in the synthesis of cyclic peptides and peptide libraries.
Drug Development: Employed in the development of peptide-based drugs due to its ability to form stable peptide bonds.
Biological Research: Used in the study of protein-protein interactions and enzyme-substrate interactions.
作用机制
The mechanism of action of Fmoc-asp-odmab involves the selective removal of the Dmab group in the presence of tBu-based protecting groups. This selective removal allows for the preparation of cyclic peptides and other peptide derivatives. The molecular targets and pathways involved include the formation of stable peptide bonds and the prevention of aspartimide formation .
相似化合物的比较
Similar Compounds
Fmoc-Glu (OtBu)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Cys (Trt)-OH: Used in the synthesis of peptides containing cysteine residues.
Fmoc-Asp (OtBu)-OH: Similar to Fmoc-asp-odmab but with a different protecting group.
Uniqueness
Fmoc-asp-odmab is unique due to its quasi-orthogonal protection and the selective removal of the Dmab group. This makes it particularly advantageous for the synthesis of cyclic peptides and peptide libraries .
属性
分子式 |
C39H42N2O8 |
|---|---|
分子量 |
666.8 g/mol |
IUPAC 名称 |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-37(46)32(18-35(44)45)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,44,45) |
InChI 键 |
HMGGDHLJBRXJCV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B15158015.png)


![[3,4-Bis(acetyloxy)-6-[(6-{[(benzyloxy)carbonyl]amino}hexyl)oxy]-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B15158039.png)
![N-{[2-(Naphthalen-1-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-L-tryptophan](/img/structure/B15158048.png)
![(2R,4R)-1-Ethylcarbamoyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B15158056.png)

![4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol](/img/structure/B15158074.png)

![2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B15158080.png)

